molecular formula C11H21N3O B11740773 (3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

(3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Katalognummer: B11740773
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: SAQITYCWPYJUBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an ethoxypropyl group and an ethyl-pyrazolylmethyl group attached to an amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-ethoxypropylamine with 1-ethyl-1H-pyrazole-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3-ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Ethoxypropyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxypropyl group and an ethyl-pyrazolylmethyl group makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H21N3O

Molekulargewicht

211.30 g/mol

IUPAC-Name

3-ethoxy-N-[(1-ethylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H21N3O/c1-3-14-10-11(9-13-14)8-12-6-5-7-15-4-2/h9-10,12H,3-8H2,1-2H3

InChI-Schlüssel

SAQITYCWPYJUBF-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)CNCCCOCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.